Bepotastine Isopropyl Ester
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Overview
Description
Bepotastine Isopropyl Ester is a derivative of Bepotastine, a second-generation antihistamineThis compound is primarily used in the treatment of allergic conditions such as allergic rhinitis and urticaria due to its ability to selectively inhibit histamine H1 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bepotastine Isopropyl Ester involves several steps. One common method includes the reaction of (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine with a 4-halobutanoic acid isopropyl ester in the presence of a base. This reaction produces (RS)-Bepotastine Isopropyl Ester, which is then subjected to further purification steps to achieve high optical purity .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalytic approaches. Engineered alcohol dehydrogenases with increased hydrophobicity are used to synthesize key intermediates with high enantiomeric excess. Reaction conditions such as pH, temperature, and buffer composition are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bepotastine Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is often employed to reduce ketones or aldehydes to alcohols.
Substitution: Commonly used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Bepotastine Isopropyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of esterification and hydrolysis reactions.
Biology: Investigated for its role in inhibiting histamine release and stabilizing mast cells.
Medicine: Explored for its potential in treating allergic conditions and its pharmacokinetic properties.
Industry: Utilized in the development of sustained-release formulations for antihistamines
Mechanism of Action
Bepotastine Isopropyl Ester exerts its effects by selectively inhibiting histamine H1 receptors. This action prevents the binding of histamine, thereby reducing allergic symptoms such as itching and inflammation. Additionally, it stabilizes mast cells and suppresses the migration of eosinophils into inflamed tissues .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar H1 receptor antagonistic properties.
Loratadine: Known for its non-sedating effects and long duration of action.
Fexofenadine: Offers similar benefits but with a different pharmacokinetic profile.
Uniqueness
Bepotastine Isopropyl Ester is unique due to its high selectivity for H1 receptors and its ability to stabilize mast cells. This makes it particularly effective in treating allergic conditions with minimal side effects compared to other antihistamines .
Properties
Molecular Formula |
C24H31ClN2O3 |
---|---|
Molecular Weight |
431.0 g/mol |
IUPAC Name |
propan-2-yl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate |
InChI |
InChI=1S/C24H31ClN2O3/c1-18(2)29-23(28)7-5-15-27-16-12-21(13-17-27)30-24(22-6-3-4-14-26-22)19-8-10-20(25)11-9-19/h3-4,6,8-11,14,18,21,24H,5,7,12-13,15-17H2,1-2H3/t24-/m0/s1 |
InChI Key |
YBHIDMQYSOTASW-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCCN1CCC(CC1)O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Canonical SMILES |
CC(C)OC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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